Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde to form a Schiff base. This intermediate is then reacted with a suitable ester to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler compound with similar biological activities.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
Bismerthiazol: A thiadiazole derivative used as a pesticide.
Uniqueness
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its complex structure, which combines the thiadiazole moiety with a tetrahydropyrimidine ring.
Properties
Molecular Formula |
C16H17N5O3S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N5O3S2/c1-8-3-5-9(6-4-8)12-11(13(22)24-2)10(18-15(23)19-12)7-25-16-21-20-14(17)26-16/h3-6,12H,7H2,1-2H3,(H2,17,20)(H2,18,19,23) |
InChI Key |
XVSSBMBZOXWKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NN=C(S3)N)C(=O)OC |
Origin of Product |
United States |
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